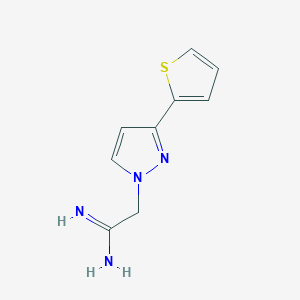
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Vue d'ensemble
Description
2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide, also known as 2-Pyrazolylacetimidamide (2-PA), is a novel small molecule used in a variety of scientific research applications. It is a chiral building block for the synthesis of a range of compounds and is of particular interest due to its unique structure, which features a pyrazole ring and an amide group. 2-PA has recently been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology.
Applications De Recherche Scientifique
Synthesis and Characterization
- Researchers have synthesized and characterized various derivatives of thiophene-2-yl-pyrazoles. These compounds were obtained through different chemical reactions and characterized using techniques like IR, NMR, and Mass spectrometry. Such studies are fundamental for understanding the properties and potential applications of these compounds (Parveen, Iqbal, & Azam, 2008).
Enzyme Inhibitory Activity
- A study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives evaluated their enzyme inhibitory activities. These compounds showed promising results against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), which could be significant for therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Anticancer Activity
- In a study focused on the anticancer activity of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, the synthesized compounds were tested against various leukemia cell lines. Several of these compounds demonstrated significant inhibitory concentration values, indicating potential in cancer treatment (Santos et al., 2016).
Antimicrobial and Antioxidant Activities
- Some studies have synthesized new heterocyclic compounds incorporating the thiophene moiety and tested their antimicrobial and antioxidant activities. These compounds showed promising results against various bacterial and fungal strains, as well as significant antioxidant properties (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Applications in Opto-electronics
- Research into novel heterocyclic compounds based on thiophene derivatives has led to the development of materials with promising applications in opto-electronics. These materials exhibited significant blue and green emission, which could be utilized in various optical and electronic devices (Ramkumar & Kannan, 2015).
Propriétés
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-9(11)6-13-4-3-7(12-13)8-2-1-5-14-8/h1-5H,6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAFKLJKUUGNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




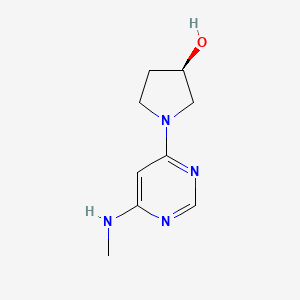
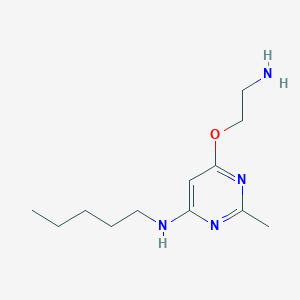
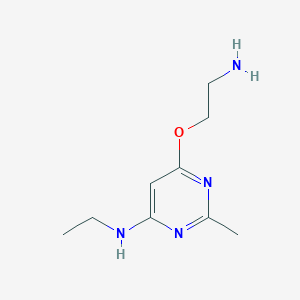
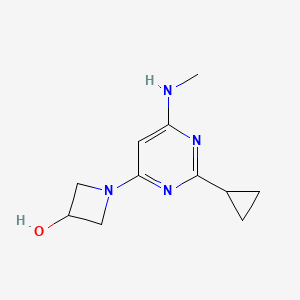


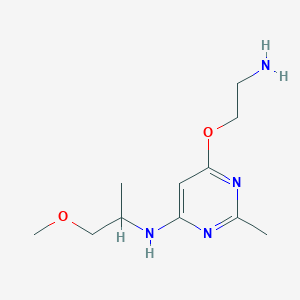
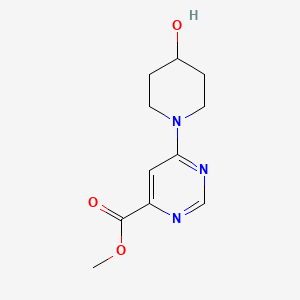
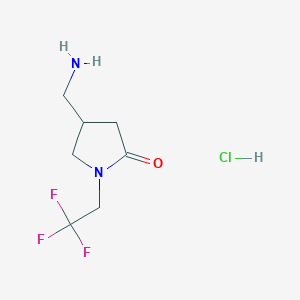
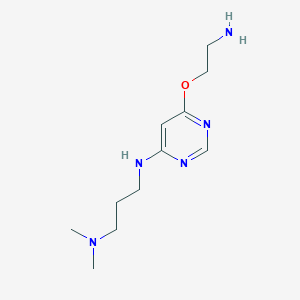

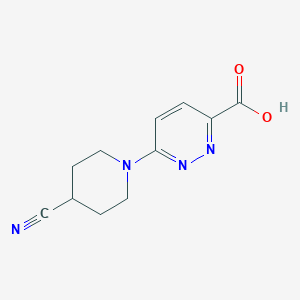
![7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1481847.png)